REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)O)=[CH:3][CH:2]=1>C(O)(=O)C.[Zn]>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(O)C=1SC=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11.69 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered through Celite®
|
Type
|
ADDITION
|
Details
|
The resultant residue was diluted with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
basified with Na2CO3 solution to pH 9 at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was rotary evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |